molecular formula C7H8F3NO2 B1316341 1-(Trifluoroacetyl)piperidin-4-one CAS No. 65220-86-2

1-(Trifluoroacetyl)piperidin-4-one

Cat. No.: B1316341
CAS No.: 65220-86-2
M. Wt: 195.14 g/mol
InChI Key: LUOSNGFOANFUES-UHFFFAOYSA-N
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Description

1-(Trifluoroacetyl)piperidin-4-one, also known as 1-TFAP, is a synthetic compound of the piperidine class. It is a colorless, odorless, and water-soluble solid which is used in organic synthesis and has a variety of scientific research applications. It is also used as a reagent to form a variety of organic compounds.

Scientific Research Applications

Conformational Studies and Stereodynamics

  • The compound exhibits interesting stereodynamic behavior, as seen in the study of N-trifyl substituted 1,4-diheterocyclohexanes, which includes 1-(trifluoromethylsulfonyl)piperidine. This research explored conformers differing by the orientation of the CF3 group with respect to the ring, revealing preferred conformers and insights into intramolecular interactions, backed by computational calculations (Shainyan et al., 2008).

Chemical Sensing Applications

  • A derivative, the trifluoroacetyl acetonate naphthalimide, was synthesized and used as a hydrazine-selective chemodosimetric sensor. This compound exhibits OFF–ON fluorescence and color changes upon reaction with hydrazine, offering potential for environmental monitoring and biological applications (Lee et al., 2013).

Synthetic Chemistry Applications

  • 1-(Trifluoroacetyl)piperidin-4-one is used in the synthesis of complex molecules, such as 1'-Boc-5-fluoro-spiro-(indoline-3,4'-piperidine), showcasing its role in multi-step synthetic procedures (Ren, 2009).
  • It's also involved in the one-pot, pseudo five-component, and diastereoselective synthesis of highly functionalized piperidine derivatives, indicating its versatility in complex chemical syntheses (Shaterian & Azizi, 2013).
  • A related compound, 1,4,5-trisubstituted 1,2,3-triazoles, was synthesized using a one-pot three-component reaction involving ethyl 4,4,4-trifluoroacetoacetate, showcasing the integration of this compound derivatives in the synthesis of novel organic compounds (Zhang et al., 2013).

Conformational and Structural Analysis

  • The molecular structure of N-trifluoroacetylpiperidine was analyzed, offering insights into the effects of conjugation between electron lone pairs and carbonyl groups, revealing its conformer stability and structure (Shlykov et al., 2017).

Future Directions

: Chemical Structure

Biochemical Analysis

Biochemical Properties

1-(Trifluoroacetyl)piperidin-4-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a reactant for the synthesis of photoreactive probes that differentiate the binding sites of noncompetitive gamma-aminobutyric acid (GABA) receptor antagonists . Additionally, it interacts with human cytochrome P450 2B6, acting as an inactivator . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing enzymatic activities.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to exhibit antiproliferative properties, which can impact cell growth and division . The compound’s ability to modulate these cellular processes makes it a valuable tool in biochemical research and potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been used to synthesize photoreactive probes that differentiate the binding sites of noncompetitive GABA receptor antagonists . This indicates that the compound can selectively bind to specific sites on biomolecules, thereby modulating their activity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. It has been observed that the compound exhibits a certain degree of stability, with a boiling point of 200.57°C and a melting point of 16.31°C

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can exhibit toxic or adverse effects at high doses It is crucial to determine the appropriate dosage to achieve the desired effects while minimizing potential toxicity

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been used as a reactant for the synthesis of hydroxyamides with anticonvulsant properties . These interactions suggest that the compound can modulate metabolic pathways, potentially leading to therapeutic applications in treating various conditions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function. For instance, it has been observed to interact with photoreactive probes that differentiate the binding sites of noncompetitive GABA receptor antagonists . These interactions highlight the importance of understanding the compound’s transport and distribution mechanisms to optimize its use in biochemical research and therapeutic applications.

Properties

IUPAC Name

1-(2,2,2-trifluoroacetyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3NO2/c8-7(9,10)6(13)11-3-1-5(12)2-4-11/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOSNGFOANFUES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00567926
Record name 1-(Trifluoroacetyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65220-86-2
Record name 1-(Trifluoroacetyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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